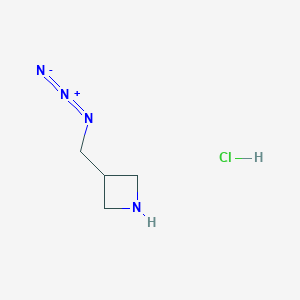

3-(Azidomethyl)azetidine hydrochloride

Description

Historical Context and Evolution of Azetidine (B1206935) Chemistry

The chemistry of azetidines, four-membered saturated rings containing a single nitrogen atom, has a rich and evolving history. Early explorations into azetidine synthesis were often met with significant challenges due to the inherent ring strain of the azacyclobutane system, making their preparation difficult compared to their less-strained five- and six-membered counterparts like pyrrolidines and piperidines. rsc.orgrsc.org Initial forays into this class of compounds date back to the early 20th century, with many early methods suffering from low yields and limited substrate scope. bhu.ac.in

A pivotal moment in the history of azetidine chemistry was the discovery and structural elucidation of penicillin. The β-lactam (azetidin-2-one) core of penicillin demonstrated the profound biological activity that could be housed within this strained four-membered ring. This discovery catalyzed extensive research into the synthesis and chemical modification of β-lactam antibiotics, dramatically accelerating the development of methods to construct the azetidine framework. bhu.ac.in

Another significant milestone was the isolation of the first non-lactam, naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, in 1955. This discovery broadened the scientific community's appreciation for the azetidine motif beyond antibiotics and signaled its presence in natural products. In recent decades, remarkable advances in synthetic methodology, including intramolecular cyclizations, cycloadditions, and ring-expansion or contraction strategies, have made a diverse array of functionalized azetidines more accessible. rsc.orgorganic-chemistry.org This increased accessibility has allowed chemists to systematically explore their utility in various scientific domains.

Strategic Importance of Four-Membered Heterocycles in Synthetic Design

Four-membered heterocycles, particularly azetidines, occupy a unique and strategic position in synthetic design. Their importance stems from a combination of distinct structural and chemical properties imparted by the strained ring system. rsc.org Unlike flexible, larger rings, the azetidine scaffold is conformationally restricted and rigid. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and selectivity.

The inherent ring strain of azetidines (approximately 25 kcal/mol) not only defines their three-dimensional shape but also serves as a latent source of reactivity. This "strain-release" principle can be harnessed in synthetic transformations, allowing for controlled ring-opening reactions to generate valuable acyclic amine derivatives that would be difficult to access otherwise. rsc.orgrsc.org

Furthermore, the azetidine ring is considered a "privileged scaffold" and a valuable bioisostere in medicinal chemistry. It can serve as a non-classical, three-dimensional replacement for other common chemical groups, such as gem-dimethyl groups or larger rings like piperidine, while introducing novel structural vectors. This substitution can favorably modulate a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The unique spatial arrangement of substituents on the azetidine ring allows for precise exploration of chemical space, aiding in the optimization of lead compounds.

| Property | Description | Significance in Synthetic Design |

| Ring Strain | Approximately 25 kcal/mol, intermediate between aziridines and pyrrolidines. rsc.org | Provides a driving force for controlled ring-opening reactions, acting as a versatile synthetic handle. |

| Conformational Rigidity | The four-membered ring has limited conformational freedom. | Pre-organizes substituents in a defined 3D space, which can enhance binding to biological targets. |

| Vectorial Properties | Substituents are projected in distinct vectors from the core scaffold. | Allows for precise control over the spatial orientation of functional groups, crucial for structure-activity relationship studies. |

| Bioisosterism | Can act as a 3D substitute for other chemical motifs (e.g., phenyl, piperidine, gem-dimethyl). | Enables fine-tuning of pharmacokinetic and pharmacodynamic properties such as solubility, metabolic stability, and target affinity. |

| Improved Physicochemical Properties | Introduction of the polar azetidine ring can increase solubility and reduce lipophilicity compared to carbocyclic analogues. | Enhances the "drug-likeness" of molecules, improving their potential for further development. |

Overview of 3-(Azidomethyl)azetidine (B13538795) Hydrochloride as a Key Intermediate and Building Block

Within the diverse family of functionalized azetidines, 3-(Azidomethyl)azetidine hydrochloride has emerged as a particularly valuable and versatile building block for organic synthesis, especially in the field of medicinal chemistry. This compound strategically combines three key features: the conformationally constrained azetidine core, the highly versatile azido (B1232118) (-N₃) functional group, and the stability and handling advantages of a hydrochloride salt.

The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base, which can be volatile or prone to polymerization. google.com The true synthetic power of this intermediate, however, lies in the reactivity of the azidomethyl group. This functional group serves as a gateway to two of the most powerful transformations in modern chemistry: reduction to a primary amine and cycloaddition reactions, famously exemplified by "click chemistry." organic-chemistry.org

| Property | Data |

| Chemical Formula | C₄H₉ClN₄ |

| Molar Mass | 148.60 g/mol |

| Appearance | Typically a white to off-white solid |

| Core Scaffold | Azetidine |

| Key Functional Group | Azidomethyl (-CH₂N₃) |

| Salt Form | Hydrochloride (·HCl) |

The synthetic utility of this compound is primarily channeled through two distinct reaction pathways:

Reduction to 3-(Aminomethyl)azetidine: The azide (B81097) group is a stable and reliable precursor to a primary amine. Through catalytic hydrogenation (e.g., using palladium on carbon) or other reducing agents, the azido group is cleanly converted to an amino group. This transformation provides access to 3-(aminomethyl)azetidine derivatives, which are crucial intermediates for introducing the azetidine scaffold into larger molecules, often acting as linkers or key pharmacophoric elements in the synthesis of biologically active compounds. google.com

1,3-Dipolar Cycloaddition (Click Chemistry): The azide functional group is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that describes reactions with high yields, stereospecificity, and broad applicability. organic-chemistry.org The azide on 3-(azidomethyl)azetidine can readily undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.org This reaction, often catalyzed by copper(I), is exceptionally robust and allows for the covalent linking of the azetidine scaffold to a vast array of other molecules (peptides, polymers, small molecule drugs, etc.) that bear an alkyne handle. organic-chemistry.org This modular approach is invaluable for generating libraries of complex molecules for drug discovery and chemical biology.

These dual reactivities make this compound a powerful bifunctional building block, providing chemists with a reliable and efficient means to incorporate the desirable properties of the azetidine ring into more complex molecular designs.

| Transformation | Reagents/Conditions | Product Functional Group | Significance |

| Azide Reduction | H₂, Pd/C; or LiAlH₄ | Primary Amine (-CH₂NH₂) | Provides access to 3-(aminomethyl)azetidine derivatives, key intermediates for pharmaceuticals. google.com |

| Azide-Alkyne Cycloaddition (CuAAC) | Alkyne (R-C≡CH), Cu(I) catalyst | 1,2,3-Triazole | Enables modular "click" ligation to other molecules, ideal for creating compound libraries and bioconjugates. organic-chemistry.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(azidomethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-8-7-3-4-1-6-2-4;/h4,6H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQFQRAONICUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864061-04-0 | |

| Record name | 3-(azidomethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Azetidine Core and Its Functionalization

De Novo Azetidine (B1206935) Ring Construction Strategies

The formation of the strained azetidine ring can be achieved through various synthetic strategies, broadly categorized into intramolecular cyclization and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for the synthesis of azetidines, typically involving the formation of a C-N bond from a linear precursor.

One of the most direct methods for azetidine synthesis involves the intramolecular nucleophilic substitution of a leaving group at the γ-position by an amino group. This can be achieved from precursors such as 1,3-amino alcohols or 1,3-haloamines. The amino alcohol is typically activated by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, which is then displaced by the amine in the presence of a base. Similarly, 1,3-haloamines can undergo base-promoted cyclization to afford the azetidine ring. The choice of the nitrogen protecting group is crucial to prevent side reactions and can influence the reaction's efficiency.

| Precursor Type | Leaving Group | Typical Base | Reference |

| 1,3-Amino Alcohol | Mesylate, Tosylate | K₂CO₃, Et₃N | nih.gov |

| 1,3-Halo Amine | Halogen (Br, Cl) | NaH, KOtBu | researchgate.net |

Reductive cyclization offers an alternative route to azetidines from precursors containing functionalities that can be transformed into the required amino and electrophilic centers under reducing conditions. For instance, the reduction of a γ-azido ketone can lead to the in situ formation of an amino group, which can then cyclize onto the ketone or a derivative thereof.

Cycloaddition Reactions for Azetidine Formation

Cycloaddition reactions provide a convergent and often stereocontrolled approach to the azetidine core by combining two unsaturated components.

The [2+2] cycloaddition is a powerful tool for constructing four-membered rings. The aza-Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, yields an azetidine directly. This reaction can be performed intermolecularly or intramolecularly. Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). While not directly producing a saturated azetidine, the resulting β-lactam can be a versatile intermediate for further functionalization and reduction to the azetidine ring.

| Reaction Name | Reactants | Conditions | Product |

| Aza-Paterno-Büchi | Imine + Alkene | Photochemical (UV light) | Azetidine |

| Staudinger Synthesis | Ketene + Imine | Thermal | β-Lactam (Azetidin-2-one) |

[3+1] Cycloaddition reactions offer another pathway to the azetidine skeleton. These reactions typically involve the combination of a three-atom component with a one-atom component. For example, the reaction of an aziridine (B145994) with a carbene or a carbene equivalent can lead to the formation of an azetidine ring through ring expansion.

Functionalization of the Azetidine Core: Synthesis of 3-(Azidomethyl)azetidine (B13538795) hydrochloride

Once the azetidine core is constructed, the introduction of the azidomethyl group at the 3-position is typically achieved through functional group interconversion. A common and efficient strategy involves the use of a protected 3-(hydroxymethyl)azetidine derivative, such as N-Boc-3-(hydroxymethyl)azetidine, which is commercially available or can be synthesized.

The synthesis of 3-(Azidomethyl)azetidine hydrochloride can be envisioned in a three-step sequence from N-Boc-3-(hydroxymethyl)azetidine:

Activation of the Hydroxyl Group: The primary alcohol in N-Boc-3-(hydroxymethyl)azetidine is first converted into a good leaving group. A common method is tosylation, achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (B128534). This forms the corresponding N-Boc-3-(tosyloxymethyl)azetidine. Alternatively, the alcohol can be converted to a halide, for instance, by using a reagent like N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) to yield N-Boc-3-(bromomethyl)azetidine.

Nucleophilic Substitution with Azide (B81097): The activated intermediate, either the tosylate or the halide, is then subjected to a nucleophilic substitution reaction with an azide source, typically sodium azide (NaN₃). The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The azide ion displaces the leaving group to form N-Boc-3-(azidomethyl)azetidine synblock.com.

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the N-Boc-3-(azidomethyl)azetidine with a strong acid, such as hydrochloric acid (HCl), in a suitable solvent like dioxane, methanol, or diethyl ether organic-chemistry.orgrsc.orgcommonorganicchemistry.com. The reaction cleaves the tert-butoxycarbonyl group, releasing carbon dioxide and isobutylene, and the resulting free amine is protonated by the excess HCl to afford the desired this compound salt.

| Step | Starting Material | Reagents | Product |

| 1 | N-Boc-3-(hydroxymethyl)azetidine | p-TsCl, Pyridine | N-Boc-3-(tosyloxymethyl)azetidine |

| 2 | N-Boc-3-(tosyloxymethyl)azetidine | NaN₃, DMF | N-Boc-3-(azidomethyl)azetidine |

| 3 | N-Boc-3-(azidomethyl)azetidine | HCl in Dioxane | This compound |

Ring Expansion/Contraction from Other Heterocycles

Ring expansion and contraction reactions provide powerful tools for accessing the azetidine scaffold from more readily available heterocyclic precursors. These methods leverage the inherent ring strain of smaller rings or the chemical reactivity of larger ones to construct the desired four-membered ring system.

The one-carbon ring expansion of aziridines to azetidines represents a direct and efficient method for synthesizing the azetidine core. nih.govchemrxiv.org This transformation can be achieved through various catalytic systems, including both biocatalytic and transition-metal-catalyzed approaches.

One notable advancement is the use of engineered 'carbene transferase' enzymes derived from cytochrome P450. nih.govchemrxiv.orgacs.orgacs.org A laboratory-evolved variant, P411-AzetS, has demonstrated the ability to catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govchemrxiv.org This biocatalyst promotes a nih.govnih.gov-Stevens rearrangement of an aziridinium ylide intermediate, overriding the competing cheletropic extrusion of olefins and exerting high stereocontrol. nih.govchemrxiv.orgacs.orgacs.org The reaction proceeds with excellent enantiomeric ratios (er), often exceeding 99:1. chemrxiv.org This enzymatic approach has been shown to be effective for a range of N-aroyl aziridines, including those with electron-donating and electron-withdrawing substituents on the aromatic ring. nih.govacs.org

In addition to biocatalysis, transition metal catalysis, particularly with rhodium, has been employed for the ring expansion of methylene aziridines. nih.gov The reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov This process is believed to proceed through the formation of an aziridinium ylide, followed by a ring-opening and ring-closing cascade that effectively transfers chirality from the substrate to the product. nih.gov This method allows for the creation of azetidines with vicinal tertiary-quaternary stereocenters. nih.gov

| Catalyst System | Starting Material | Product | Key Features |

| Engineered Cytochrome P450 (P411-AzetS) | N-Aroyl Aziridines | Chiral Azetidines | Highly enantioselective ( nih.govnih.gov-Stevens rearrangement), overrides olefin extrusion. nih.govchemrxiv.org |

| Rhodium Carbene | Bicyclic Methylene Aziridines | Methylene Azetidines | High regio- and stereoselectivity, proceeds via an ylide mechanism. nih.gov |

Azetidin-2-ones, commonly known as β-lactams, are well-established synthetic intermediates that can be transformed into azetidines. magtech.com.cnu-tokyo.ac.jp The reduction of the amide carbonyl group in the β-lactam ring provides a direct route to the corresponding azetidine. magtech.com.cnu-tokyo.ac.jp

The synthesis of the prerequisite azetidin-2-ones can be accomplished through various methods, with the Staudinger [2+2] cycloaddition of a ketene and an imine being a prominent approach. mdpi.com In this reaction, ketenes, often generated in situ from acyl chlorides and a tertiary amine, react with imines to form the β-lactam ring. mdpi.comderpharmachemica.com The stereoselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both the ketene and the imine. mdpi.com

Once the azetidin-2-one is obtained, various reducing agents can be employed for its conversion to an azetidine. The choice of reducing agent is crucial to ensure the selective reduction of the amide carbonyl without cleaving the strained four-membered ring.

| Precursor | Transformation | Product | Reagents/Conditions |

| Azetidin-2-one (β-Lactam) | Reduction of Amide Carbonyl | Azetidine | Various reducing agents |

The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a versatile and powerful strategy for the synthesis of a wide array of substituted azetidines. chemrxiv.orgnih.govacs.orgthieme-connect.com The high ring strain of the ABB system makes it susceptible to ring-opening reactions upon activation with either electrophiles or nucleophiles. nih.gov

Electrophilic activation of the nitrogen atom in the ABB leads to the formation of a highly reactive 1-azoniabicyclo[1.1.0]butane intermediate. nih.gov This intermediate can then be attacked by a nucleophile at the C3 position, resulting in the formation of a 3-substituted azetidine. nih.govacs.org For example, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl chloroformate yields 3-chloroazetidines. nih.gov

A photocatalytic approach has also been developed for the functionalization of ABBs. thieme-connect.com This method utilizes a photosensitizer to initiate a radical strain-release process, allowing for the introduction of various functional groups onto the azetidine ring. thieme-connect.com This strategy provides access to densely functionalized azetidines in high yields. thieme-connect.com

| Starting Material | Activation Method | Resulting Intermediate | Product |

| 1-Azabicyclo[1.1.0]butane (ABB) | Electrophilic Activation | 1-Azoniabicyclo[1.1.0]butane | 3-Substituted Azetidine |

| 1-Azabicyclo[1.1.0]butane (ABB) | Photocatalysis | Radical Intermediate | Functionalized Azetidine |

Introduction and Regioselective Placement of the Azidomethyl Moiety

Once the azetidine core is constructed, the next critical step is the introduction of the azidomethyl group at the desired position. This is typically achieved through nucleophilic substitution or selective azidation of a suitable precursor.

Nucleophilic substitution is a fundamental and widely used strategy for introducing the azide functionality. This typically involves the reaction of an azide source, such as sodium azide (NaN₃), with a substrate containing a good leaving group. acs.org

In the context of synthesizing 3-(azidomethyl)azetidine, a common precursor is a 3-(hydroxymethyl)azetidine derivative. The hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. The subsequent reaction with sodium azide proceeds via an Sₙ2 mechanism, displacing the leaving group and forming the desired azidomethyl group.

A specific example involves the synthesis of a lysine-azetidine chimera, where a primary alcohol on the azetidine ring was first mesylated and then treated with sodium azide to introduce the azido (B1232118) group. acs.org This demonstrates the feasibility of this two-step sequence for the incorporation of the azide moiety onto a pre-formed azetidine scaffold.

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Product |

| 3-(Hydroxymethyl)azetidine | Methanesulfonyl chloride | 3-(Mesyloxymethyl)azetidine | Sodium Azide | 3-(Azidomethyl)azetidine |

| 3-(Hydroxymethyl)azetidine | p-Toluenesulfonyl chloride | 3-(Tosyloxymethyl)azetidine | Sodium Azide | 3-(Azidomethyl)azetidine |

The regioselective placement of the azidomethyl group is crucial for the synthesis of the target compound. When the azetidine precursor contains multiple potential sites for substitution, the reaction conditions must be controlled to ensure that the azidation occurs at the desired position.

The strategy of converting a primary alcohol to a leaving group, as described in the nucleophilic substitution section, is inherently regioselective. acs.org In a molecule with multiple hydroxyl groups of different reactivity (e.g., primary vs. secondary), the primary hydroxyl group can often be selectively functionalized due to its lower steric hindrance. This allows for the selective introduction of the azide at the primary position, leading to the formation of the 3-(azidomethyl)azetidine derivative.

The synthesis of azetidine-based amino acids has provided examples of such selective transformations. acs.org By starting with a precursor where the desired position for azidation is a primary alcohol, the subsequent mesylation and azidation steps proceed with high regioselectivity, ensuring the formation of the correct isomer. acs.org

Protecting Group Strategies for Azetidine Nitrogen (e.g., Boc, Cbz)

The protection of the azetidine nitrogen is a critical step in the synthesis of 3-substituted azetidines, preventing its undesired reactivity as a nucleophile and allowing for controlled functionalization of the ring. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its subsequent removal. The most commonly employed protecting groups for this purpose are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is widely favored due to its stability under a broad range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. google.com For instance, the synthesis of the key precursor, N-Boc-3-hydroxyazetidine, can be achieved by treating 3-hydroxyazetidine hydrochloride with Boc₂O and a base like sodium bicarbonate. google.com The Boc group's primary advantage is its facile removal under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). mdpi.com This deprotection step is particularly convenient for the synthesis of this compound, as the use of HCl for Boc removal simultaneously forms the desired hydrochloride salt in the final step.

The Cbz group , introduced using benzyl chloroformate (Cbz-Cl), offers an alternative protection strategy. nih.gov It is stable to acidic and mildly basic conditions, providing orthogonality with other protecting groups. The key feature of the Cbz group is its cleavage by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). ljmu.ac.uk This method of deprotection is mild and highly selective, leaving other functional groups intact. In syntheses where acidic conditions are not desirable in the final step or when orthogonal deprotection is required, the Cbz group serves as an excellent choice.

Table 1: Common Protecting Groups for Azetidine Nitrogen

| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., HCl, TFA) mdpi.com |

Stereoselective Synthesis of Azetidine Derivatives

Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge due to the ring strain of the four-membered heterocycle. However, several modern synthetic methods have been developed to produce enantioenriched azetidine derivatives, which are crucial for pharmaceutical applications.

One notable strategy involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method yields chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov The starting chiral sulfonamides are readily accessible, and the use of a t-butanesulfonyl protecting group simplifies the process by avoiding extra protection/deprotection steps. nih.gov The resulting chiral azetidin-3-one is a versatile intermediate that can be further elaborated to various 3-substituted azetidines.

Another powerful technique is the asymmetric difunctionalization of azetines (the unsaturated counterparts of azetidines). A copper-catalyzed three-component coupling reaction can install both a boryl and an allyl group across the double bond of an azetine. This process creates two new stereogenic centers with high diastereo- and enantioselectivity. acs.org The resulting 2,3-disubstituted azetidines are valuable building blocks for complex molecules.

Furthermore, lanthanide-catalyzed intramolecular aminolysis of epoxides provides a pathway to stereodefined azetidines. For example, La(OTf)₃ can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to afford 1,2,3-trisubstituted azetidines in high yields. frontiersin.org This intramolecular Sₙ2 reaction is an effective method for constructing the azetidine ring with a hydroxyl group, which can then be used for further functionalization. frontiersin.org

While these methods may not directly yield 3-(Azidomethyl)azetidine, they are fundamental in creating chiral azetidine cores that can be converted to the target molecule through functional group interconversions, preserving the stereochemical integrity.

Advancements in Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires robust and efficient methodologies. For azetidine derivatives, advancements have been made in both traditional batch synthesis and modern continuous flow chemistry.

Batch Synthesis Methodologies

Batch synthesis remains the conventional approach for producing chemical compounds on a larger scale. For azetidine precursors, methods have been developed that are suitable for gram- to kilogram-scale production. Patent literature describes a process for preparing N-Boc-3-hydroxyazetidine starting from 10 kg of 3-hydroxyazetidine hydrochloride, demonstrating the scalability of this key transformation. google.com

A typical large-scale batch synthesis involves a sequence of steps performed in large reaction vessels. For example, the synthesis of an N-Boc protected azetidine derivative from 1-diphenylmethyl-3-hydroxyazetidine involves catalytic hydrogenation to remove the diphenylmethyl group, followed by the introduction of the Boc group. chemicalbook.com The process concludes with workup procedures, such as extraction and concentration, and purification, often by silica gel column chromatography, to yield the final product with high purity. chemicalbook.com While effective, challenges in batch processing can include ensuring consistent heat transfer, managing the handling of hazardous reagents on a large scale, and the time-consuming nature of sequential steps and purifications.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology to address many of the limitations of batch processing, offering enhanced safety, efficiency, and scalability. researchgate.netuniba.it In flow synthesis, reagents are pumped through a network of tubes and reactors where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time.

The synthesis of functionalized azetidines has been successfully adapted to flow chemistry. N-Boc-3-iodoazetidine has been used as a versatile platform for generating C3-lithiated azetidines under continuous flow conditions. nih.govacs.org This is particularly advantageous as it allows for the safe handling of highly reactive organolithium intermediates at temperatures significantly higher than those feasible in batch processing, leading to faster reactions. uniba.itnih.gov The use of environmentally friendly solvents like cyclopentyl methyl ether (CPME) in these flow systems further enhances the sustainability of the process. uniba.it The productivity of such systems can be significant; for instance, a C3-functionalized N-Boc azetidine was produced at a rate of 4.56 g/h using a flow setup. nih.gov This demonstrates the potential of continuous flow technology for the efficient and scalable synthesis of key azetidine intermediates.

Table 2: Comparison of Synthesis Methodologies

| Feature | Batch Synthesis | Continuous Flow Chemistry |

|---|---|---|

| Scale | Gram to multi-kilogram google.com | Milligram to multi-gram/hour nih.gov |

| Safety | Challenges with exotherms and hazardous reagents at scale | Enhanced safety, better heat transfer, small reaction volumes researchgate.net |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and time uniba.it |

| Efficiency | Can be time-consuming with sequential workups | Can be more efficient, allows for telescoping of reactions researchgate.net |

| Intermediates | Handling unstable intermediates can be difficult | Enables use of highly reactive intermediates at higher temperatures nih.govacs.org |

Chemical Reactivity and Transformation of 3 Azidomethyl Azetidine Hydrochloride

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a driving force for many of its chemical reactions. This strain can be harnessed for various synthetic applications, including ring-opening reactions and functionalization at different positions of the ring.

The inherent strain in the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. beilstein-journals.org These reactions are often facilitated by the activation of the ring, for instance, through the formation of an azetidinium ion. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. organic-chemistry.org

Generally, in nucleophilic ring-opening reactions of azetidinium ions, the nucleophile can attack either of the carbon atoms adjacent to the nitrogen. The regioselectivity is governed by both steric and electronic factors. For instance, in asymmetrically substituted azetidinium ions, nucleophiles tend to attack the less sterically hindered carbon. magtech.com.cn However, electronic effects from substituents can also direct the nucleophilic attack to a specific position. magtech.com.cn Lewis acid catalysis can also be employed to facilitate the ring-opening of azetidines. magtech.com.cn

The table below summarizes key aspects of azetidine ring-opening reactions.

| Factor Influencing Ring Opening | Description |

| Ring Strain | The inherent energy of the four-membered ring promotes reactions that lead to its opening. beilstein-journals.org |

| Azetidinium Ion Formation | N-alkylation or protonation increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. organic-chemistry.org |

| Nucleophile | A wide range of nucleophiles, including halides, amines, and alkoxides, can be used to open the azetidine ring. organic-chemistry.orgresearchgate.net |

| Regioselectivity | The position of nucleophilic attack is determined by steric hindrance and the electronic nature of substituents on the ring. organic-chemistry.orgmagtech.com.cn |

These strain-release reactions provide a pathway to synthesize highly functionalized acyclic amines, which are valuable building blocks in organic synthesis. organic-chemistry.org

Beyond ring-opening, the azetidine ring can be functionalized at its various positions. The nitrogen atom (N-1) is a common site for modification, allowing for the introduction of a wide array of substituents through reactions such as alkylation, acylation, and sulfonylation. The choice of the protecting group on the nitrogen is crucial for directing the reactivity and for its eventual removal.

Functionalization at the carbon atoms of the azetidine ring (C-2 and C-3) is also achievable. For 3-(azidomethyl)azetidine (B13538795), the C-3 position is already substituted. Further modifications at this position or at the C-2 position would typically involve more complex synthetic strategies, potentially starting from a different precursor or utilizing advanced C-H activation techniques. The synthesis of various substituted azetidines often involves multi-step sequences to introduce the desired functional groups with controlled stereochemistry. nih.govnih.gov

The following table outlines common functionalization strategies for the azetidine ring.

| Position | Type of Functionalization | Example Reactions |

| N-1 | Alkylation, Acylation, Sulfonylation | Reaction with alkyl halides, acyl chlorides, or sulfonyl chlorides. |

| C-2 | Lithiation followed by electrophilic quench | Can be challenging due to ring strain and potential for ring opening. |

| C-3 | Nucleophilic substitution (on a suitable precursor) | Introduction of various substituents at the 3-position. |

Reactions of the Azidomethyl Functionality

The azidomethyl group at the C-3 position of the azetidine ring is a versatile functional handle that can participate in a variety of chemical transformations. The azide (B81097) moiety is particularly known for its role in "click chemistry" and its ability to be reduced to a primary amine.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govwikipedia.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org In the context of 3-(azidomethyl)azetidine hydrochloride, the azidomethyl group can readily react with various alkynes in the presence of a copper(I) catalyst to generate a diverse library of triazole-functionalized azetidines. beilstein-journals.orgmdpi.com

The general scheme for the CuAAC reaction is as follows:

R-N3 + R'-C≡CH --(Cu(I))--> 1,4-disubstituted 1,2,3-triazole

The reaction is typically carried out using a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ. wikipedia.org The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker or a pharmacophore in medicinal chemistry applications. nih.gov

The table below provides an overview of the CuAAC reaction.

| Feature | Description |

| Reactants | An organic azide and a terminal alkyne. |

| Catalyst | A copper(I) species, often generated in situ from a copper(II) salt and a reducing agent. wikipedia.org |

| Product | A 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Key Advantages | High efficiency, mild conditions, high regioselectivity, and broad functional group tolerance. organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click reaction that, unlike CuAAC, does not require a metal catalyst. magtech.com.cn The reaction is driven by the release of ring strain from a cyclooctyne (B158145) derivative upon its [3+2] cycloaddition with an azide. nih.gov This copper-free nature makes SPAAC particularly suitable for biological applications where the toxicity of copper is a concern, earning it the designation of a bioorthogonal reaction. wikipedia.org

The azidomethyl group of this compound can be coupled with various strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form triazole products under physiological conditions. researchgate.net The kinetics of the reaction can be influenced by the specific cyclooctyne used. nih.gov

The following table summarizes the key features of SPAAC.

| Feature | Description |

| Reactants | An organic azide and a strained cyclooctyne. magtech.com.cn |

| Driving Force | Release of ring strain from the cyclooctyne. nih.gov |

| Key Advantages | Copper-free, bioorthogonal, and proceeds under mild, physiological conditions. wikipedia.org |

| Applications | Bioconjugation, labeling of biomolecules in living systems. nih.gov |

The azido (B1232118) group can be readily reduced to a primary amine, providing a convenient method for introducing an aminomethyl group. This transformation is of great synthetic importance as it converts the versatile azide handle into a nucleophilic amine that can undergo a host of further reactions, such as amidation and alkylation.

Several methods are available for the reduction of azides to amines. Common reducing agents include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).

Staudinger Reaction: Treatment with a phosphine, such as triphenylphosphine (B44618) (PPh3), followed by hydrolysis of the resulting aza-ylide.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can also be effective, although the reaction conditions may need to be carefully controlled to avoid affecting other functional groups.

The reduction of 3-(azidomethyl)azetidine would yield 3-(aminomethyl)azetidine, a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. nih.gov

The table below lists common methods for the reduction of azides.

| Method | Reagents | Key Features |

| Catalytic Hydrogenation | H2, Pd/C | Clean reaction with water as the only byproduct. |

| Staudinger Ligation | PPh3, then H2O | Mild conditions, tolerant of many functional groups. nih.gov |

| Metal Hydride Reduction | LiAlH4 or NaBH4 | Powerful reducing agents, may require careful control of reaction conditions. |

Other Cycloaddition and Addition Reactions

Beyond the well-known azide-alkyne cycloaddition, the reactive moieties of 3-(azidomethyl)azetidine can participate in other cycloaddition and addition reactions. The strained azetidine ring itself can undergo formal [2+2] cycloadditions, such as the aza Paternò–Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene to form an azetidine. rsc.orgasianpubs.org While not a direct reaction of 3-(azidomethyl)azetidine, this highlights a fundamental reactivity pattern of the core scaffold.

A more direct transformation involving the azido group is the Staudinger reaction . This reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane (aza-ylide). wikipedia.org This transformation is a powerful method for the reduction of azides to primary amines upon subsequent hydrolysis of the intermediate. wikipedia.org A study on the Staudinger reaction of 3-azido-1,2-diols demonstrated that intramolecular cyclization of the intermediate could lead to the formation of azetidines and aziridines, showcasing a pathway where the azide group is transformed to participate in ring formation. asianpubs.org Although a direct example with this compound is not prominently documented in peer-reviewed literature, the fundamental reactivity is expected to be similar, providing a route to 3-(aminomethyl)azetidine.

Aza-Michael additions represent another class of relevant addition reactions. These involve the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. While the secondary amine of the azetidine ring in 3-(azidomethyl)azetidine could act as the nucleophile in such a reaction (after neutralization), studies more commonly report the aza-Michael addition to an azetidine-derived Michael acceptor. For instance, (N-Boc-azetidin-3-ylidene)acetate has been shown to react with various NH-heterocycles to yield functionalized 3-substituted azetidines. bohrium.commdpi.comnih.govresearchgate.net This illustrates a strategy for functionalizing the C3-position of the azetidine ring system through addition reactions.

| Reaction Type | Reacting Group on Azetidine | Typical Reagent | Potential Product | Reference |

|---|---|---|---|---|

| Staudinger Reaction | Azido (-N₃) | Triphenylphosphine (PPh₃) | Iminophosphorane / 3-(Aminomethyl)azetidine | asianpubs.orgwikipedia.org |

| Aza-Michael Addition | Azetidine Nitrogen (-NH-) | α,β-Unsaturated Ester/Ketone | N-Substituted Azetidine Adduct | bohrium.commdpi.com |

| [2+2] Photocycloaddition | Azetidine Ring (in synthesis) | Imine + Alkene | Functionalized Azetidine | rsc.org |

Chemical Derivatization and Scaffold Functionalization

The 3-(azidomethyl)azetidine scaffold is a valuable building block in medicinal chemistry and materials science due to the distinct reactivity of its azetidine ring and azidomethyl side chain. These sites allow for orthogonal chemical modifications, enabling the synthesis of diverse molecular architectures.

Diversification via Click Chemistry Adducts

The azido group is an ideal handle for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a 1,3-dipolar cycloaddition that regioselectively joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov

This reaction is exceptionally useful for the diversification of the 3-(azidomethyl)azetidine scaffold. By reacting 3-(azidomethyl)azetidine (typically after N-protection, e.g., with a Boc group) with a wide array of terminal alkynes, a library of complex molecules can be rapidly assembled. The triazole ring formed is not merely a linker but can act as a rigid, planar, and polar unit that can engage in hydrogen bonding and dipole interactions, often mimicking a trans-amide bond in biological systems. organic-chemistry.org

The general conditions for CuAAC involve a copper(I) catalyst, which can be generated in situ from a copper(II) salt like CuSO₄·5H₂O and a reducing agent such as sodium ascorbate, in various solvents including mixtures of water with t-butanol or DMSO. nih.govnih.gov

| Azide Reactant | Alkyne Reactant | Catalyst System | Product Structure | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High | nih.gov |

| 3-Chlorobenzyl Azide | O-propargyl thymol | CuSO₄·5H₂O, Sodium Ascorbate | 1-(3-chlorobenzyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-1H-1,2,3-triazole | Good | nih.gov |

| 1-(Azidomethyl)-3-(trifluoromethyl)benzene | 1-Ethynyl-3-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | 4-(3-fluorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole | Good | nih.gov |

| Farnesyl Azide | Various terminal alkynes | CuSO₄, Sodium Ascorbate | Various Farnesyl-1,4-disubstituted-1,2,3-triazoles | Good | nih.gov |

Derivatization at the Azetidine Nitrogen and Carbon Centers

The secondary amine of the azetidine ring is a key site for functionalization. As 3-(azidomethyl)azetidine is supplied as a hydrochloride salt, a base such as triethylamine (B128534) or Hünig's base is typically required to liberate the free amine before derivatization.

N-Acylation: The azetidine nitrogen can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for incorporating the azetidine scaffold into larger molecules, including peptides and other biologically active compounds. The N-acylation of azetidines can influence the ring's conformation and stability. rsc.org

N-Alkylation: Direct N-alkylation with alkyl halides provides a straightforward route to N-substituted tertiary amines. This reaction is often performed in a suitable solvent like acetonitrile (B52724) with a non-nucleophilic base to scavenge the resulting acid. researchgate.net Reductive amination, reacting the azetidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation that provides access to a wide range of substituents. Selective functionalization at a terminal amino group on a substituent, while leaving the azetidine nitrogen intact, has also been demonstrated, highlighting the possibility for controlled, stepwise derivatization. rsc.org

Applications in Advanced Organic Synthesis and Chemical Biology

3-(Azidomethyl)azetidine (B13538795) hydrochloride as a Versatile Building Block

3-(Azidomethyl)azetidine hydrochloride has emerged as a highly valuable and versatile building block in modern organic synthesis. Its strained four-membered ring imparts unique conformational constraints and reactivity, while the azidomethyl group serves as a versatile functional handle for a wide array of chemical transformations. This combination of features makes it an attractive starting material for the synthesis of complex molecular architectures with potential applications in medicinal chemistry and chemical biology.

In the Synthesis of Complex Organic Molecules

The azetidine (B1206935) framework is a privileged scaffold in medicinal chemistry, and this compound provides a convenient entry point for the construction of more complex derivatives. magtech.com.cn The inherent ring strain of the azetidine core can be harnessed to drive various chemical reactions, while the azido (B1232118) group can be readily transformed into other functional groups. For instance, the reduction of the azide (B81097) to a primary amine furnishes a nucleophilic center that can participate in a variety of bond-forming reactions, including amide couplings, reductive aminations, and the formation of ureas and sulfonamides. This allows for the facile introduction of diverse substituents at the 3-position of the azetidine ring, enabling the synthesis of a wide range of complex organic molecules. nih.gov

Furthermore, the azide moiety can participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This highly efficient and regioselective reaction allows for the straightforward linkage of the azetidine core to a vast array of alkyne-containing molecules, providing rapid access to libraries of complex triazole-containing compounds. This strategy is particularly powerful for the synthesis of molecules with diverse functionalities and three-dimensional structures.

Construction of Spirocyclic Azetidine Systems

Spirocyclic scaffolds, which contain two rings sharing a single atom, are of significant interest in drug discovery due to their inherent three-dimensionality and novel chemical space they occupy. nih.gov this compound can serve as a precursor for the construction of spirocyclic systems incorporating the azetidine ring. The synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones has been reported, demonstrating the feasibility of forming spirocycles at the 3-position of the azetidine ring. nih.gov While this specific example may not directly utilize this compound, the synthetic strategies employed can be adapted. For instance, the functionalization at the 3-position, facilitated by the azidomethyl group, can be a key step in setting up the necessary precursors for intramolecular cyclization reactions to form spirocyclic systems. The ability to generate diverse functional groups from the azide allows for the exploration of various cyclization strategies to access a range of novel spirocyclic azetidine architectures. nih.govresearchgate.net

Precursor for Functionalized Amino Acid Derivatives and Peptidomimetics

The development of non-natural amino acids and peptidomimetics is a crucial area of research in medicinal chemistry, aimed at creating therapeutic agents with improved properties such as enhanced stability, bioavailability, and target affinity. nih.gov this compound is an excellent precursor for the synthesis of functionalized azetidine-based amino acid derivatives and peptidomimetics.

The azidomethyl group can be readily reduced to an aminomethyl group, which can then be further elaborated. A notable example is the synthesis of enantiopure (2S,3S)-3-(3-azidopropyl)-1-Fmoc-azetidine-2-carboxylic acid tert-butyl ester, which serves as a chimera of the amino acid lysine. nih.gov This demonstrates the potential to create novel amino acid analogues with the conformationally constrained azetidine scaffold.

Moreover, the synthesis of azetidine-based α-amino acids has been achieved through the asymmetric hydrogenation of unsaturated azetinylcarboxylic acids, which are accessible from 1-Boc-3-azetidinones. chemrxiv.orgresearchgate.net These synthetic routes highlight the utility of the azetidine core in generating novel amino acid building blocks that can be incorporated into peptides to create peptidomimetics with unique structural and functional properties. nih.govresearchgate.netmdpi.com The constrained nature of the azetidine ring can induce specific secondary structures in peptides, making these derivatives valuable tools in rational drug design. nih.gov

| Precursor | Target Molecule | Application |

| 1-Boc-3-azetidinone | Azetidine-based α-amino acids | Peptidomimetics |

| (2S,3S)-3-allyl-Aze derivative | (2S,3S)-3-(3-azidopropyl)-1-Fmoc-azetidine-2-carboxylic acid tert-butyl ester | Lysine-Aze chimera for peptidomimetics |

Role in Medicinal Chemistry Research (Pre-Clinical)

The unique structural and physicochemical properties of the azetidine ring make it a highly sought-after scaffold in preclinical medicinal chemistry research. Its incorporation into drug candidates can lead to improved metabolic stability, solubility, and target engagement. researchgate.netnih.govlifechemicals.com

Scaffold Design for Bioactive Molecule Synthesis

This compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. mdpi.com The azetidine core provides a rigid and defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets. The azidomethyl group is a key feature that allows for the introduction of molecular diversity. nih.gov

The azide can be readily converted to an amine, which can then be acylated, alkylated, or used in other coupling reactions to generate large libraries of compounds. Alternatively, the azide can be utilized in click chemistry to conjugate the azetidine scaffold to a wide range of molecular fragments. This modular approach allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a given compound series. For example, a diverse collection of azetidine-based scaffolds has been synthesized and profiled for the development of libraries of molecules with potential activity in the central nervous system (CNS). nih.govresearchgate.netnih.gov

| Scaffold Feature | Utility in Bioactive Molecule Synthesis |

| Rigid Azetidine Core | Defined 3D orientation of substituents |

| Versatile Azidomethyl Group | Introduction of molecular diversity via reduction/derivatization or click chemistry |

Application in Lead-Oriented Synthesis and Diversity-Oriented Synthesis

Lead-oriented synthesis (LOS) and diversity-oriented synthesis (DOS) are powerful strategies in modern drug discovery aimed at creating collections of structurally diverse and complex molecules for high-throughput screening. nih.gov The unique properties of this compound make it an ideal building block for both LOS and DOS.

In the context of DOS, the azetidine scaffold can be elaborated into a variety of fused, bridged, and spirocyclic ring systems, thereby generating significant skeletal diversity from a common starting material. nih.gov The azidomethyl group is particularly well-suited for DOS, as it allows for the use of highly efficient and orthogonal reactions, such as click chemistry, to rapidly build molecular complexity. A notable example is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, which highlights the power of this approach for generating large and diverse compound collections. nih.govresearchgate.netnih.gov

For lead-oriented synthesis, the azetidine core can be used to generate focused libraries of compounds around a known pharmacophore or privileged scaffold. The ability to readily functionalize the azetidine ring at the 3-position allows for the fine-tuning of physicochemical and pharmacological properties to optimize lead compounds. The development of CNS-focused lead-like libraries from diverse azetidine-based scaffolds is a prime example of this application, where the goal is to generate compounds with properties suitable for crossing the blood-brain barrier. nih.gov

Development of Linker Motifs (e.g., for PROTACs)

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of specific proteins. PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical component that influences the efficacy and physicochemical properties of the PROTAC.

Azetidine-containing molecules, including derivatives of this compound, are utilized as non-cleavable linkers in the synthesis of PROTACs. The rigid, three-dimensional structure of the azetidine ring can provide conformational constraint to the linker, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The azide group offers a versatile chemical handle for click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular assembly of PROTAC libraries. This modularity is essential for systematically varying linker length and composition to identify the most potent and selective protein degraders.

The incorporation of azetidine motifs into linkers can also improve the pharmacokinetic properties of PROTACs, such as their solubility and cell permeability, which are often challenging due to the large size and high molecular weight of these molecules.

Precursors for Iminosugars and Glycosidase Inhibitors

Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom has been replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of glycosidases, a class of enzymes involved in a wide range of biological processes. The therapeutic potential of glycosidase inhibitors is being explored for the treatment of diabetes, viral infections, and lysosomal storage disorders.

Azetidine-based iminosugars have been synthesized and evaluated as glycosidase inhibitors. nih.govresearchgate.net The synthetic route to these compounds can involve the use of precursors like this compound, where the azetidine ring forms the core of the iminosugar scaffold. For instance, a strategy for synthesizing azetidine iminosugars involves the intramolecular nucleophilic displacement of a leaving group by an in situ generated amino functionality, which can be derived from an azide. nih.govresearchgate.net

Research has shown that azetidine iminosugars can exhibit competitive inhibition of enzymes like amyloglucosidase. nih.govresearchgate.net In some cases, N-carboxylic azetidine iminosugars have demonstrated higher activity than established drugs like Miglitol and 1-deoxynojirimycin (B1663644) (DNJ). nih.gov The inhibitory potency of these compounds is influenced by the stereochemistry and substitution pattern on the azetidine ring.

| Compound | Target Enzyme | Inhibition Type | Relative Activity |

|---|---|---|---|

| Azetidine Iminosugar 2a-2c | Amyloglucosidase | Competitive | Active |

| N-carboxylic Azetidine Iminosugar 2d | Amyloglucosidase | Competitive | More active than Miglitol and DNJ |

Applications in Materials Science

The reactivity and structural characteristics of this compound also lend themselves to applications in materials science, where it can be used as a monomer or a precursor for functional materials.

As a Building Block for Polymeric Materials (e.g., Energetic Binders, Cross-linkers)

This compound can serve as a monomer for the synthesis of energetic polymers. The azide group provides the energetic character, while the azetidine ring can be polymerized through ring-opening polymerization. The resulting polymer would have a high nitrogen content, which is desirable for energetic materials as it leads to the formation of gaseous nitrogen upon combustion, a highly exothermic process.

The bifunctional nature of this compound (the azetidine nitrogen and the azide group) also allows it to act as a cross-linker, which can be used to cure other energetic polymers and form a stable, three-dimensional network. This cross-linking is essential for achieving the desired mechanical properties in energetic formulations.

Precursor for Fluorescent Dyes and Bioimaging Probes

Fluorescent dyes and probes are indispensable tools in biological research and medical diagnostics. The introduction of an azetidine moiety into a fluorophore scaffold has been shown to enhance its photophysical properties, such as quantum yield and photostability. google.com The strained nature of the azetidine ring can influence the electronic properties of the fluorophore, leading to improved performance.

This compound can be used as a precursor to introduce the azetidine-azidomethyl group into various dye structures. The azide group provides a convenient handle for attaching the fluorophore to biomolecules of interest, such as proteins or nucleic acids, via click chemistry. This allows for the specific labeling and visualization of these biomolecules in living cells. Azetidine-substituted fluorescent compounds have been developed for use as probes and tags in fluorescence microscopy. morressier.comwikipedia.org

Components in Organic Electronic Materials (e.g., OLEDs, DSSCs)

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) are promising technologies for next-generation displays and renewable energy, respectively. rsc.org The performance of these devices is highly dependent on the properties of the organic materials used in their construction. mdpi.com

While the application of azetidine-containing compounds in materials science is a growing field, the specific use of this compound in OLEDs and DSSCs is not extensively documented in current literature. In general, organic materials for these applications require specific electronic and photophysical properties. For OLEDs, materials with high charge carrier mobility and efficient electroluminescence are needed. For DSSCs, organic dyes that can efficiently absorb sunlight and inject electrons into a semiconductor are crucial.

The potential incorporation of this compound into such materials would likely be as a building block for more complex organic semiconductors or dyes. The azetidine ring could be used to tune the electronic energy levels of the material, while the azide group could serve as a reactive site for further functionalization or for anchoring a dye to a semiconductor surface. However, further research is needed to explore and validate these potential applications.

Contributions to Chemical Biology Research

The applications of this compound in the development of PROTACs, glycosidase inhibitors, and fluorescent probes highlight its significant contributions to chemical biology. By providing a versatile scaffold and a reactive handle, this compound enables the synthesis of sophisticated molecular tools to probe and manipulate biological systems. Its use in creating targeted protein degraders and enzyme inhibitors has direct implications for drug discovery and the development of new therapeutic agents. Furthermore, its role as a precursor for fluorescent probes aids in the fundamental understanding of cellular processes through advanced bioimaging techniques.

Functionalization of Biomolecules (e.g., DNA, Proteins)

The primary utility of the azidomethyl group on the azetidine scaffold lies in its ability to participate in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific, efficient, and can be performed in aqueous environments, making them ideal for the modification of sensitive biological macromolecules like DNA and proteins. researchgate.netnih.govnih.gov

The general strategy for biomolecule functionalization using this compound would involve a two-step process. First, the biomolecule of interest is modified to introduce a terminal alkyne or a strained cyclooctyne (B158145). This can be achieved through various methods, such as the incorporation of alkyne-bearing unnatural amino acids into proteins or the enzymatic or solid-phase synthesis of alkyne-modified oligonucleotides. nih.govnih.gov

Once the biomolecule is "alkyne-tagged," it can be reacted with 3-(azidomethyl)azetidine. The azide group on the azetidine derivative will selectively react with the alkyne on the biomolecule to form a stable triazole linkage. This covalent attachment effectively conjugates the azetidine scaffold to the biomolecule. The azetidine ring itself can impart unique conformational constraints or serve as a point for further diversification.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions for Biomolecule Functionalization

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) salt. | 1,3-dipolar cycloaddition between a strained cyclooctyne and an azide, driven by ring strain. |

| Catalyst Required | Yes (e.g., CuSO₄ with a reducing agent like sodium ascorbate). | No. |

| Biocompatibility | The cytotoxicity of copper can be a concern for in vivo applications, though ligands can mitigate this. | Generally considered more biocompatible for live-cell and in vivo studies due to the absence of a metal catalyst. |

| Reaction Kinetics | Typically very fast and high-yielding. | Reaction rates can vary depending on the strain of the cyclooctyne. |

| Typical Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |

This table provides a general overview of the two main click chemistry reactions relevant to the functionalization of biomolecules using an azide-containing compound like 3-(azidomethyl)azetidine.

While specific studies detailing the use of this compound for DNA and protein functionalization are not extensively documented in publicly available literature, the principles of bioorthogonal chemistry strongly support its potential in this area. The small size of the azetidine moiety is advantageous as it is less likely to perturb the native structure and function of the biomolecule compared to bulkier labels.

Development of Chemical Probes

Chemical probes are essential tools for studying biological processes within their native context. The development of these probes often involves the modular assembly of a recognition element (which binds to the target), a reporter group (such as a fluorophore or an affinity tag like biotin), and a linker. The azidomethyl group of this compound makes it an excellent component for the modular synthesis of chemical probes via click chemistry. nih.gov

In a typical scenario, a molecule with a known affinity for a biological target (e.g., an enzyme inhibitor or a receptor ligand) would be synthesized with a terminal alkyne. Separately, a reporter molecule, such as a fluorescent dye, would be attached to another molecule containing an azide. Alternatively, this compound can serve as a versatile linker. For instance, the azetidine nitrogen can be functionalized with a reporter molecule, and the azidomethyl group can then be "clicked" onto an alkyne-modified targeting molecule.

The azetidine ring itself can also play a crucial role in the properties of the resulting chemical probe. The incorporation of azetidine scaffolds into fluorophores has been shown to enhance their photophysical properties, such as brightness and photostability. nih.govnih.govresearchgate.net Therefore, a chemical probe constructed using 3-(azidomethyl)azetidine could benefit from these improved characteristics.

Table 2: Potential Components of a Chemical Probe Synthesized Using 3-(Azidomethyl)azetidine

| Component | Function | Example Moiety | Role of 3-(Azidomethyl)azetidine |

| Targeting Moiety | Binds to the biological target of interest. | A known enzyme inhibitor, a receptor ligand, or a nucleic acid sequence. | The targeting moiety, functionalized with an alkyne, would be attached via click chemistry to the azidomethyl group. |

| Reporter Tag | Enables detection and/or purification of the probe-target complex. | Fluorescent dye (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity purification. | The reporter tag could be attached to the azetidine nitrogen, or an alkyne-functionalized reporter could be "clicked" to the azidomethyl group. |

| Linker | Connects the targeting moiety and the reporter tag. | Polyethylene (B3416737) glycol (PEG), alkyl chains. | The azetidinemethyl triazole unit formed from the click reaction serves as a stable and robust linker. |

This table illustrates the modular design of chemical probes and the potential roles of 3-(azidomethyl)azetidine in their construction.

The development of novel chemical probes is a rapidly advancing field, and the unique combination of a strained azetidine ring and a bioorthogonal azide handle in this compound positions it as a valuable reagent for the synthesis of next-generation tools for chemical biology. google.com

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis and Functionalization

The construction of the strained four-membered azetidine ring is an energetically challenging process, and as such, a variety of synthetic strategies with distinct reaction mechanisms have been developed. nih.gov These can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring expansions.

Intramolecular Cyclization:

A predominant method for azetidine synthesis involves the intramolecular cyclization of a linear precursor through a 4-exo-tet substitution. nih.gov This typically involves a γ-amino alcohol or a related derivative with a leaving group at the γ-position. The mechanism proceeds via an intramolecular SN2 reaction where the nitrogen atom acts as a nucleophile, displacing the leaving group to form the azetidine ring.

One notable example is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org In this reaction, the Lewis acid activates the epoxide ring, making it more susceptible to nucleophilic attack by the tethered amine. Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to understand the regioselectivity of this reaction. frontiersin.org The calculations help to elucidate why the C3 position of the epoxide is preferentially attacked to form the azetidine ring over the C4 position, which would lead to a five-membered pyrrolidine (B122466) ring. frontiersin.org

Another relevant mechanistic pathway involves the Staudinger reaction of 3-azido-1,2-diols, which can unexpectedly lead to the formation of azetidines. asianpubs.org The reaction of the azide (B81097) with a phosphine, such as triphenylphosphine (B44618), forms a phosphazene intermediate. Depending on the reaction conditions and the nature of substituents, this intermediate can undergo intramolecular cyclization to form either an aziridine (B145994) or an azetidine. The choice of solvent has been found to be crucial in directing the outcome of this reaction. asianpubs.org

Radical Cascade Cyclization:

More recently, photo-induced copper-catalyzed [3+1] radical cascade cyclizations have emerged as a powerful tool for synthesizing highly substituted azetidines. nih.gov The mechanism is proposed to involve the formation of an α-aminoalkyl radical, which then adds to an alkyne to generate a vinyl radical. This is followed by a 1,5-hydrogen atom transfer (HAT) and subsequent intramolecular cyclization to yield the azetidine ring. nih.gov This method offers a distinct mechanistic pathway from traditional polar cyclizations.

Palladium-Catalyzed C-H Amination:

Palladium-catalyzed intramolecular γ-C(sp³)–H amination represents another advanced strategy for azetidine synthesis. rsc.org The key mechanistic step is a reductive elimination from an alkyl–Pd(IV) intermediate. This is promoted by an oxidant and an additive. The mechanism involves the formation of an octahedral Pd(IV) species which undergoes intramolecular cyclization to form the azetidine ring. rsc.org

A summary of key mechanistic approaches to azetidine synthesis is presented in the table below.

| Reaction Type | Key Mechanistic Steps | Starting Materials | Ref. |

| Intramolecular Aminolysis | Lewis acid activation of epoxide, intramolecular SN2 attack by amine. | cis-3,4-epoxy amines | nih.govfrontiersin.org |

| Staudinger Reaction Cyclization | Formation of a phosphazene intermediate, intramolecular cyclization. | 3-azido-1,2-diols | asianpubs.org |

| Photo-induced Radical Cascade | Formation of α-aminoalkyl radical, addition to alkyne, 1,5-HAT, intramolecular cyclization. | Alkyl amines, alkynes | nih.gov |

| Pd-Catalyzed C-H Amination | Reductive elimination from an alkyl–Pd(IV) intermediate, intramolecular cyclization. | Amines with a γ-C-H bond | rsc.org |

Theoretical Rationalization of Reactivity and Stereoselectivity

Computational chemistry plays a pivotal role in understanding the factors that control the reactivity and stereoselectivity of azetidine synthesis and functionalization. Theoretical calculations can provide insights into transition state energies, reaction pathways, and the influence of substituents on the stereochemical outcome.

In the stereoselective synthesis of 2,3-disubstituted azetidines, for instance, computational models can be used to predict the facial selectivity of reactions. The preferred stereochemical outcome is often rationalized by analyzing the steric and electronic interactions in the transition state. For reactions involving chiral catalysts, computational studies can elucidate the nature of the catalyst-substrate interactions that lead to high enantioselectivity.

A theoretical study on the rearrangement of aziridines to azetidines has provided a rationalization for the reaction mechanism. researchgate.net DFT calculations can be used to map the potential energy surface of the rearrangement, identifying the transition states and intermediates involved. Such studies can explain why certain substitution patterns favor the thermodynamically more stable azetidine product over the kinetically formed aziridine. researchgate.net

The stereoselectivity in the functionalization of pre-existing azetidine rings, such as through lithiation and subsequent electrophilic trapping, can also be rationalized using computational methods. These studies can model the conformational preferences of the lithiated intermediate and how these preferences influence the direction of electrophilic attack.

Computational Design and Prediction of Novel Azetidine Derivatives

The principles derived from mechanistic and theoretical studies are increasingly being applied to the computational design and prediction of novel azetidine derivatives with desired properties. By understanding the structure-activity relationships, computational models can be used to screen virtual libraries of azetidine compounds for potential biological activity or other desirable characteristics.

For example, researchers at MIT and the University of Michigan have utilized computational modeling to guide the synthesis of azetidines via a photocatalytic reaction. mit.edu They used density functional theory to calculate the frontier orbital energies of various alkenes and oximes to predict which pairs would successfully react to form azetidines. This computational pre-screening significantly reduces the amount of trial-and-error experimentation required. mit.edu The model's predictions were largely accurate when tested experimentally, demonstrating the power of computational design in discovering new reactions for azetidine synthesis. mit.edu

In the context of drug discovery, computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are employed to design novel azetidine derivatives. These techniques can predict the binding affinity of a designed molecule to a biological target, such as an enzyme or receptor. This allows for the rational design of modifications to the azetidine scaffold, such as the introduction of an azidomethyl group at the 3-position, to enhance biological activity.

The table below summarizes the application of computational methods in the study of azetidines.

| Computational Method | Application in Azetidine Chemistry | Insights Gained | Ref. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, rationalization of regioselectivity and stereoselectivity. | Transition state structures and energies, reaction pathways, understanding of catalyst-substrate interactions. | frontiersin.orgresearchgate.netmit.edu |

| Molecular Docking | Prediction of binding modes and affinities of azetidine derivatives to biological targets. | Identification of key interactions between the ligand and the protein, guiding the design of more potent inhibitors. | N/A |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate the chemical structure of azetidine derivatives with their biological activity. | Prediction of the activity of novel compounds, identification of key structural features for activity. | N/A |

Analytical Methodologies in Research and Development

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)